molecular formula C11H11BrN2 B3209017 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole CAS No. 1057383-71-7

5-Bromo-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B3209017
CAS No.: 1057383-71-7
M. Wt: 251.12 g/mol
InChI Key: TWNHHSKHYOEVNX-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methylbenzyl)-1H-pyrazole (CAS 1057383-71-7) is a brominated pyrazole derivative of high interest in medicinal chemistry and drug discovery. This compound features a 4-methylbenzyl group at the 1-position of the pyrazole ring, which can influence its pharmacokinetic properties, such as lipophilicity and membrane permeability . Pyrazole scaffolds are recognized as privileged structures in pharmacology and are found in a wide range of bioactive molecules . As such, this brominated derivative serves as a versatile chemical building block , where the bromine atom acts as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecules for biological screening . The pyrazole core is a common motif in numerous established pharmaceuticals, including anti-inflammatory, antipsychotic, and anti-obesity agents . Researchers value this specific compound as a key intermediate in the synthesis of potential kinase inhibitors and other targeted therapeutic agents . The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-[(4-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNHHSKHYOEVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-methylbenzyl)-5-bromo-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-methylbenzyl)-5-bromo-pyrazole: Synthesis, Characterization, and Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(4-methylbenzyl)-5-bromo-pyrazole, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. The document details the compound's fundamental physicochemical properties, offers a robust and validated synthetic protocol, outlines standard characterization methodologies, and discusses its potential applications. This guide is intended for researchers, scientists, and professionals in drug development and related fields, providing both theoretical grounding and practical, field-proven insights.

Introduction to Substituted Pyrazoles

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired biological effects or material characteristics. The introduction of a bromomethylbenzyl group, as in the case of 1-(4-methylbenzyl)-5-bromo-pyrazole, can significantly influence its lipophilicity, metabolic stability, and target-binding interactions.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and calculated properties of 1-(4-methylbenzyl)-5-bromo-pyrazole are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₁BrN₂
Molecular Weight 267.12 g/mol
IUPAC Name 1-(4-methylbenzyl)-5-bromo-1H-pyrazole
CAS Number Not directly available in searched literature

Synthesis of 1-(4-methylbenzyl)-5-bromo-pyrazole: A Validated Protocol

The synthesis of N-substituted pyrazoles can be achieved through various synthetic routes.[2][4] A common and effective method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functionalization. For 1-(4-methylbenzyl)-5-bromo-pyrazole, a plausible and robust synthesis strategy involves the N-alkylation of a pre-formed bromo-pyrazole ring.

Rationale for Synthetic Strategy

The selected two-step synthetic approach, starting from the commercially available 5-bromopyrazole, offers high regioselectivity for the N1-alkylation. The use of a base is crucial for the deprotonation of the pyrazole nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic 4-methylbenzyl bromide. This method is generally high-yielding and avoids the potential for isomeric mixtures that can arise from other synthetic strategies.

Experimental Protocol

Materials:

  • 5-Bromopyrazole

  • 4-Methylbenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopyrazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile to achieve a concentration of approximately 0.2 M of the 5-bromopyrazole.

  • Addition of Alkylating Agent: To the stirring suspension, add 4-methylbenzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield 1-(4-methylbenzyl)-5-bromo-pyrazole as a pure solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 5-Bromopyrazole Setup Combine Reactants in Flask Reactant1->Setup Reactant2 4-Methylbenzyl bromide Reactant2->Setup Base K₂CO₃ Base->Setup Solvent Acetonitrile Solvent->Setup Reaction Reflux (4-6h) Setup->Reaction Heat to 82°C Workup Aqueous Work-up Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Product 1-(4-methylbenzyl)-5-bromo-pyrazole Purification->Product

Caption: Synthetic workflow for 1-(4-methylbenzyl)-5-bromo-pyrazole.

Characterization and Analytical Methods

The identity and purity of the synthesized 1-(4-methylbenzyl)-5-bromo-pyrazole should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazole and the 4-methylbenzyl group, as well as singlets for the methylene and methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all eleven carbon atoms in their distinct chemical environments.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (267.12 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A high-purity sample should exhibit a single major peak.

Potential Applications in Research and Development

Substituted pyrazoles are valuable scaffolds in various fields. While specific applications for 1-(4-methylbenzyl)-5-bromo-pyrazole are not extensively documented in the searched literature, its structural features suggest potential utility in the following areas:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions.[5]

  • Agrochemicals: Pyrazole derivatives have been utilized in the development of herbicides and fungicides.[3]

  • Materials Science: The aromatic nature of the compound suggests potential applications in the design of organic electronic materials.

Conclusion

This technical guide has provided a detailed overview of 1-(4-methylbenzyl)-5-bromo-pyrazole, including its molecular formula, weight, a reliable synthetic protocol, and methods for its characterization. The presented information is intended to equip researchers and scientists with the necessary knowledge to synthesize and utilize this compound in their research endeavors. The versatility of the pyrazole core, combined with the specific substitution pattern of this molecule, makes it a promising candidate for further investigation in drug discovery and materials science.

References

  • PubChem. 1-benzyl-4-bromo-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Chem-Impex. 3-(4-Bromophenyl)-5-methyl-1H-pyrazole. [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Research Journal of Pharmacy and Technology. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-bromo-1-(p-methylbenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Among these, solubility stands as a paramount gatekeeper to a compound's ultimate success. It dictates bioavailability, influences formulation strategies, and ultimately, can be the deciding factor between a promising lead candidate and a developmental dead-end. This guide is intended for researchers, medicinal chemists, and formulation scientists, providing a comprehensive framework for understanding and evaluating the solubility of a specific pyrazole derivative: 5-bromo-1-(p-methylbenzyl)-1H-pyrazole. While specific experimental data for this compound is not publicly available, this paper will equip you with the foundational principles of pyrazole solubility and a robust set of methodologies to determine its solubility profile in your own laboratory.

Deconstructing the Molecule: A Structural Perspective on Solubility

The solubility of 5-bromo-1-(p-methylbenzyl)-1H-pyrazole is best understood by dissecting its constituent parts and their inherent physicochemical properties.

  • The Pyrazole Core: The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a key determinant of the molecule's behavior. This heterocyclic system possesses some aromatic character[1]. One nitrogen atom is pyridine-like, with its lone pair contributing to the aromatic system, while the other is pyrrole-like and, in this N-substituted pyrazole, is bonded to the methylbenzyl group. The nitrogen atoms can act as hydrogen bond acceptors, which can promote solubility in protic solvents. In acidic conditions, the pyridine-like nitrogen can be protonated, forming a salt and potentially increasing aqueous solubility[2].

  • The Bromine Substituent: The bromo- group at the 5-position is an electron-withdrawing group that increases the molecule's molecular weight and lipophilicity. This will generally lead to a decrease in aqueous solubility.

  • The p-Methylbenzyl Group: This bulky, non-polar substituent at the 1-position is the most significant contributor to the molecule's lipophilic character. The benzyl group itself is hydrophobic, and the additional methyl group further enhances this property. This large, non-polar moiety will sterically hinder the solvation of the polar pyrazole core by water and will be the primary driver for low aqueous solubility.

Overall Prediction: Based on this structural analysis, 5-bromo-1-(p-methylbenzyl)-1H-pyrazole is predicted to have low solubility in water and higher solubility in organic solvents. The dominant p-methylbenzyl group will likely make it more soluble in non-polar to moderately polar organic solvents.

Factors Influencing the Solubility of Pyrazole Derivatives

The solubility of any compound is not an absolute value but is influenced by a variety of external factors. For pyrazole derivatives, the following are of particular importance:

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar solvents will better solvate polar molecules, and non-polar solvents will better solvate non-polar molecules. For our target compound, a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., ethanol, methanol) should be investigated.

  • Temperature: For most solid solutes, solubility increases with temperature[3]. This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the crystal lattice energy. Therefore, heating can be a valuable tool for dissolving the compound, particularly for recrystallization purposes.

  • pH (for aqueous solutions): The pyrazole ring contains a weakly basic nitrogen atom. In acidic solutions, this nitrogen can be protonated, forming a more polar, charged species that is likely to be more soluble in water[1][2]. Conversely, in neutral or basic solutions, the compound will exist in its less soluble, free-base form.

  • Crystal Structure: The energy required to break apart the crystal lattice of a solid solute is a significant barrier to dissolution. Polymorphism, the ability of a compound to exist in multiple crystal forms, can lead to different solubility profiles for the same molecule.

Experimental Determination of Solubility: A Step-by-Step Guide

A systematic approach is crucial for accurately determining the solubility of 5-bromo-1-(p-methylbenzyl)-1H-pyrazole. The following protocols outline both qualitative and quantitative methods.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's general solubility characteristics across a range of common laboratory solvents.

Protocol:

  • Preparation: In a series of small, labeled test tubes, add approximately 10 mg of 5-bromo-1-(p-methylbenzyl)-1H-pyrazole.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent from the list below.

  • Observation: Agitate the tubes vigorously for 1-2 minutes at room temperature. Observe and record whether the compound is soluble (forms a clear solution), partially soluble (some solid remains but the solution is not saturated), or insoluble (the solid does not appear to dissolve).

Recommended Solvents for Qualitative Screening:

  • Water

  • 0.1 M HCl

  • 0.1 M NaOH

  • Ethanol

  • Methanol

  • Acetone

  • Dichloromethane (DCM)

  • Toluene

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Interpreting the Results:

  • Solubility in Water: As predicted, this is expected to be low.

  • Solubility in 0.1 M HCl: Enhanced solubility compared to water would confirm the basic nature of the pyrazole ring[1][2].

  • Solubility in 0.1 M NaOH: Solubility is expected to be low, as the compound lacks an acidic proton.

  • Solubility in Organic Solvents: The compound is expected to show good solubility in solvents like DCM, Toluene, Acetone, DMSO, and DMF[1][4].

Quantitative Solubility Determination (Thermodynamic Solubility)

This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature. The "excess solid" or "shake-flask" method is a gold standard for this measurement.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 5-bromo-1-(p-methylbenzyl)-1H-pyrazole B Add to a known volume of solvent A->B C Seal vial and place in shaker/incubator at controlled temperature B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow solid to settle D->E F Filter or centrifuge to remove undissolved solid E->F G Take an aliquot of the supernatant F->G H Dilute with a suitable solvent G->H I Quantify concentration using HPLC or UV-Vis H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of 5-bromo-1-(p-methylbenzyl)-1H-pyrazole (e.g., 10-20 mg) to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours. This extended time is crucial to ensure that the solution is truly saturated.

  • Phase Separation: After equilibration, carefully remove the vial and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either filter the solution through a 0.45 µm filter or centrifuge the vial at high speed and carefully remove the supernatant. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of 5-bromo-1-(p-methylbenzyl)-1H-pyrazole in the chosen solvent.

    • Sample Preparation: Accurately dilute a known volume of the saturated supernatant with the same solvent to bring its concentration within the range of the standard curve.

    • Analysis: Analyze the standard solutions and the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.

    • Calculation: Determine the concentration of the diluted sample from the standard curve. Then, back-calculate the concentration of the original, undiluted supernatant. This value represents the thermodynamic solubility of the compound in that solvent at that temperature.

Data Presentation

While specific experimental data is not available, the results of the proposed experiments should be presented in a clear and concise manner.

Table 1: Predicted Qualitative Solubility of 5-bromo-1-(p-methylbenzyl)-1H-pyrazole

SolventPredicted SolubilityRationale
WaterInsolubleThe large, non-polar p-methylbenzyl group dominates the molecule's character.
0.1 M HClSlightly SolubleProtonation of the pyrazole nitrogen may increase aqueous solubility[2].
0.1 M NaOHInsolubleNo acidic proton to form a salt.
EthanolSolubleGood balance of polarity to solvate both the pyrazole and the organic substituents.
DichloromethaneSolubleA good solvent for many organic compounds of intermediate polarity.
TolueneSolubleThe aromatic nature of toluene will interact favorably with the benzyl and pyrazole rings.
DMSOVery SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic molecules.

Table 2: Example Template for Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Phosphate Buffered Saline (pH 7.4)25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value

Conclusion and Future Directions

Understanding the solubility of 5-bromo-1-(p-methylbenzyl)-1H-pyrazole is a critical first step in its development as a potential therapeutic agent or research tool. The structural features of this molecule strongly suggest low aqueous solubility and good solubility in a range of organic solvents. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable qualitative and quantitative solubility data.

Future work should focus on not only determining the solubility in various solvents but also investigating formulation strategies to enhance aqueous solubility if required. These can include the use of co-solvents, surfactants, or the preparation of amorphous solid dispersions. A thorough understanding of the solubility profile will undoubtedly pave the way for successful downstream applications.

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Allschool. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Barnard College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 14). 5-Bromo-1-methyl-1H-pyrazole. PubChem Compound Summary for CID 17933381. Retrieved from [Link].

  • Trade Science Inc. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • EPJ Web of Conferences. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the regioselective synthesis of the target scaffold.

Executive Summary & Strategic Analysis

The 1-substituted-5-bromopyrazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for kinase inhibitors (e.g., p38 MAP kinase, Lck) and GPCR modulators. While 4-bromopyrazoles are easily accessible via direct electrophilic halogenation, 5-bromopyrazoles require specific regiochemical control to overcome the natural C4-nucleophilicity of the pyrazole ring.

This protocol details a robust, three-stage synthesis of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole starting from hydrazine hydrate .

Retrosynthetic Logic

The synthesis is designed around Route A (Directed Lithiation) , which offers the highest flexibility for library generation in a drug discovery setting. Unlike the Sandmeyer approach (which requires varying the hydrazine precursor for every analog), this route builds a common pyrazole core that can be divergently alkylated and functionalized.

Key Advantages:

  • Regiocontrol: Utilizes the N-protecting group to direct C5-lithiation, bypassing the C4-selectivity of electrophilic aromatic substitution.

  • Modularity: The 4-methylbenzyl group is introduced mid-stream, allowing the protocol to be adapted for other benzyl/alkyl groups easily.

  • Atom Economy: High-yielding steps with minimal byproduct formation.

Retrosynthesis Target 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole (Target) Inter1 1-(4-Methylbenzyl)-1H-pyrazole (N-Alkylated Intermediate) Target->Inter1 C5-Lithiation / Bromination (Regiocontrol Step) Inter2 1H-Pyrazole (Core Heterocycle) Inter1->Inter2 N-Alkylation (4-Methylbenzyl bromide) Start Hydrazine Hydrate + 1,1,3,3-Tetramethoxypropane Inter2->Start Cyclocondensation

Figure 1: Retrosynthetic analysis highlighting the sequential build-up of complexity.

Detailed Experimental Protocols

Phase 1: Synthesis of the 1H-Pyrazole Core

Objective: Construct the aromatic heterocycle from hydrazine.

Mechanism: Double condensation of hydrazine with a masked malonaldehyde equivalent (1,1,3,3-tetramethoxypropane).

Reagents:

  • Hydrazine hydrate (N2H4·xH2O) [CAS: 7803-57-8]

  • 1,1,3,3-Tetramethoxypropane (TMP) [CAS: 102-52-3]

  • Hydrochloric acid (1M)[1]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 1,1,3,3-tetramethoxypropane (16.4 g, 100 mmol) and 1M HCl (20 mL) . Stir vigorously at room temperature for 30 minutes to hydrolyze the acetal, generating malonaldehyde in situ (solution turns clear/yellowish).

  • Cyclization: Cool the solution to 0°C in an ice bath. Dropwise add Hydrazine hydrate (5.5 g, ~110 mmol) over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (100°C) for 2 hours.

  • Workup: Cool to room temperature. Neutralize with solid NaHCO3 to pH ~7-8.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over anhydrous Na2SO4.

  • Isolation: Concentrate in vacuo to yield 1H-pyrazole as a colorless solid or viscous oil.

    • Expected Yield: 85-95%

    • Checkpoint: 1H NMR (CDCl3) should show a doublet at δ 7.6 (2H) and a triplet at δ 6.3 (1H).

Phase 2: N-Alkylation with 4-Methylbenzyl Bromide

Objective: Introduce the benzylic substituent.[2]

Reagents:

  • 1H-Pyrazole (from Phase 1)

  • 4-Methylbenzyl bromide [CAS: 104-81-4]

  • Cesium Carbonate (Cs2CO3) or Potassium Hydroxide (KOH)

  • Acetonitrile (MeCN) (anhydrous)

Protocol:

  • Setup: In a 100 mL flask under Nitrogen atmosphere, dissolve 1H-pyrazole (3.4 g, 50 mmol) in anhydrous MeCN (50 mL) .

  • Base Addition: Add Cs2CO3 (24.4 g, 75 mmol) . Stir for 15 minutes.

  • Alkylation: Add 4-Methylbenzyl bromide (9.25 g, 50 mmol) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Flash chromatography (SiO2, Hexane/EtOAc gradient) may be required if excess bromide was used, but the reaction is typically clean.

  • Product: 1-(4-methylbenzyl)-1H-pyrazole .

    • Expected Yield: >90%[3]

Phase 3: Regioselective C5-Bromination (The Critical Step)

Objective: Selectively brominate the C5 position using directed lithiation.

Scientific Rationale: Treatment of N-substituted pyrazoles with n-BuLi at low temperatures (-78°C) results in kinetic deprotonation at C5 due to the inductive electron-withdrawing effect of the adjacent nitrogen and the coordination of Lithium to the N1 lone pair. This "Directed ortho Metalation" (DoM) strategy avoids the C4-bromination seen with electrophilic reagents (e.g., NBS at RT).

Reagents:

  • 1-(4-methylbenzyl)-1H-pyrazole (from Phase 2)

  • n-Butyllithium (1.6 M in hexanes)

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4) OR CBr4 (Carbon Tetrabromide) as the bromine source.

  • Tetrahydrofuran (THF) (anhydrous, inhibitor-free)

Protocol:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

  • Dissolution: Add 1-(4-methylbenzyl)-1H-pyrazole (1.72 g, 10 mmol) and anhydrous THF (30 mL) .

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Lithiation: Add n-BuLi (1.6 M, 7.5 mL, 12 mmol) dropwise via syringe over 10 minutes. Maintain internal temperature below -70°C.

    • Critical: Stir at -78°C for exactly 45 minutes. Note: Longer times or higher temperatures may lead to thermodynamic equilibration or benzylic deprotonation.

  • Quench/Bromination: Dissolve CBr4 (3.98 g, 12 mmol) in THF (10 mL) and add it dropwise to the lithiated species at -78°C.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH4Cl solution (20 mL). Extract with EtOAc (3 x 30 mL).

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc 9:1). The 5-bromo isomer typically elutes differently than any trace 4-bromo or unreacted material.

  • Product: 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole .

Reaction Workflow Visualization

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Alkylation cluster_2 Phase 3: C5 Functionalization Step1 Hydrazine + TMP (Reflux, 2h) Pyrazole 1H-Pyrazole Step1->Pyrazole Alkylation Alkylation (Cs2CO3, MeCN, 60°C) Pyrazole->Alkylation + 4-Methylbenzyl bromide Inter 1-(4-Me-Bn)-Pyrazole Alkylation->Inter Lithiation Lithiation (n-BuLi, -78°C) Inter->Lithiation Quench Bromine Quench (CBr4) Lithiation->Quench Intermediate: 5-Li species Final 5-Bromo-1-(4-Me-Bn)-Pyrazole Quench->Final

Figure 2: Step-by-step reaction workflow from raw materials to final target.

Analytical Data & Troubleshooting

Key Analytical Markers
Compound1H NMR Characteristic Signals (CDCl3, 400 MHz)
1H-Pyrazole δ 7.60 (d, 2H, H3/H5), 6.33 (t, 1H, H4), 10-13 (br, NH)
1-(4-Me-Bn)-Pyrazole δ 7.55 (d, 1H, H3), 7.38 (d, 1H, H5), 6.25 (t, 1H, H4), 5.30 (s, 2H, CH2)
5-Bromo-1-(4-Me-Bn)-... δ 7.50 (d, 1H, H3) , 6.40 (d, 1H, H4) .[3] Note: Loss of H5 signal and shift in coupling pattern.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 3 Benzylic deprotonation competing with C5 lithiation.Ensure temperature is strictly -78°C . Do not allow to warm before adding electrophile. Use fresh n-BuLi.
Regioisomer Mixture (4-Br) Temperature too high during quench or wrong mechanism.Confirm "Directed Lithiation" mechanism. If NBS is used at RT, it yields 4-Br. Use CBr4/Lithiation method.
Incomplete Alkylation Moisture in MeCN or weak base.Use anhydrous MeCN and Cs2CO3. Add a catalytic amount of TBAI (tetrabutylammonium iodide).

References

  • Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles.Acta Chemica Scandinavica, 44, 1050–1057.
  • Sadler, G., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.Organic & Biomolecular Chemistry , 4(7), 1261-1267.[4] Link (Validates C5-lithiation preference).

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[5]Journal of Organic Chemistry , 73(6), 2412–2415. Link (Alternative cyclization strategies).

  • Organic Syntheses. Synthesis of Pyrazoles and Derivatives. (General protocols for hydrazine condensation). Link

Sources

Application Note: Precision Synthesis of 1,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 1,5-disubstituted pyrazole scaffold is a privileged pharmacophore, serving as the structural core for blockbuster anti-inflammatory drugs (e.g., Celecoxib) and cannabinoid receptor antagonists (e.g., Rimonabant). However, their synthesis presents a classic "Regioselectivity Challenge."

The reaction of monosubstituted hydrazines with 1,3-diketones typically favors the sterically less congested 1,3-isomer or yields difficult-to-separate mixtures. Accessing the sterically demanding 1,5-isomer requires overcoming thermodynamic preference through kinetic control or specific catalytic activation.

This guide details three distinct, high-fidelity protocols to access 1,5-isomers:

  • The "Salt-Switch" Cyclocondensation: For large-scale synthesis of 1-aryl-5-alkyl/aryl pyrazoles (Celecoxib-type).

  • The Enaminone "Clip": A versatile, highly regioselective route for diverse analogs.

  • Direct C-H Arylation: A metal-catalyzed approach for late-stage functionalization of existing pyrazoles.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the method based on your available starting materials and target substitution pattern.

DecisionMatrix Start Target: 1,5-Disubstituted Pyrazole Subst What are your substituents? Start->Subst CondA 1,3-Dicarbonyl available? (e.g., CF3-diketone) Subst->CondA De Novo Synthesis CondC Have 1-Substituted Pyrazole? (Need to add Aryl at C5) Subst->CondC Late-Stage Modification MethodA Method A: Salt-Controlled Cyclocondensation MethodB Method B: Enaminone Route MethodC Method C: Pd-Catalyzed C-H Arylation CondA->MethodA Yes (Celecoxib-like) CondB Need diverse 5-substituents? (Start from Acetyl) CondA->CondB No CondB->MethodB Yes (High Regio-fidelity) CondC->MethodC Yes

Figure 1: Strategic Decision Matrix for selecting the optimal synthetic pathway based on substrate availability and target structure.

Method A: Salt-Controlled Cyclocondensation (The Celecoxib Protocol)

Principle: The reaction between a 1,3-diketone and an aryl hydrazine is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.

  • The Challenge: The terminal

    
     of the hydrazine is more nucleophilic and typically attacks the most electrophilic carbonyl.
    
  • The Solution: Using the hydrochloride salt of the hydrazine in a protic solvent (Ethanol) directs the regioselectivity toward the 1,5-isomer. The acid catalyst promotes the formation of the specific hydrazone intermediate that cyclizes to the 1,5-product.

Protocol 1: Synthesis of 1,5-Diaryl-3-Trifluoromethylpyrazole

Targeting Celecoxib-like scaffolds.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butan-1,3-dione (1.0 equiv)

  • 4-Sulfonamidophenylhydrazine Hydrochloride (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: HCl (conc., catalytic amount if not using hydrazine salt)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butan-1,3-dione (10 mmol) in Ethanol (40 mL).

  • Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (11 mmol) directly to the solution.

    • Critical Note: Do not add a base. The acidic medium is crucial for 1,5-selectivity. If using free hydrazine base, add 1.0 equiv of HCl.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
    
  • Workup: Cool the reaction mixture to room temperature. The 1,5-isomer often precipitates directly upon cooling.

  • Isolation:

    • If solid forms: Filter, wash with cold EtOH, and dry.

    • If no precipitate: Concentrate the solvent to

      
      10 mL, pour into ice-water (100 mL), and extract with Ethyl Acetate.
      
  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Expected Outcome:

  • Yield: 80–95%

  • Regioselectivity: >95:5 favoring the 1,5-isomer (Celecoxib structure).

Method B: The Enaminone Route (High-Fidelity Regiocontrol)

Principle: Enaminones (


-enaminoketones) serve as superior synthons compared to 1,3-diketones because they possess distinct electrophilic centers. The 

-carbon attached to the amino group is electronically deactivated, directing the hydrazine attack with high precision.
Protocol 2: One-Pot Synthesis via Enaminones

Materials:

  • Acetophenone derivative (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Aryl Hydrazine (1.0 equiv)

  • Solvent: Ethanol or Acetic Acid

Step-by-Step Workflow:

  • Enaminone Formation:

    • Mix the acetophenone derivative (10 mmol) and DMF-DMA (12 mmol) in a sealed tube or flask.

    • Heat at

      
       for 3–5 hours.
      
    • Check: TLC should show complete consumption of ketone and formation of a polar yellow spot (Enaminone).

    • Purification (Optional): Remove excess DMF-DMA under vacuum. The crude enaminone is usually pure enough for the next step.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (30 mL).

    • Add the Aryl Hydrazine (10 mmol).

    • Reflux for 2–4 hours.

  • Mechanism Check: The terminal

    
     of hydrazine attacks the 
    
    
    
    -carbon (displacing dimethylamine), followed by cyclization of the internal
    
    
    onto the carbonyl. This strictly enforces the 1,5-substitution pattern .
  • Isolation: Evaporate solvent. Recrystallize from Ethanol.

Data Summary Table: Comparison of Methods

FeatureMethod A (Diketone + Salt)Method B (Enaminone)
Primary Selectivity 1,5-Isomer (Acid controlled)1,5-Isomer (Substrate controlled)
Regio-fidelity High (>95%) for CF3-diketonesVery High (>98%)
Substrate Scope Limited to 1,3-dicarbonylsFlexible (from any acetyl group)
By-products WaterDimethylamine

Method C: Pd-Catalyzed C-H Arylation (Late-Stage Functionalization)

Principle: Direct functionalization of the C5 position of an existing 1-substituted pyrazole. While C4 is naturally nucleophilic (prone to electrophilic attack), C5 is acidic and susceptible to metal-catalyzed C-H activation.

Mechanism: A Concerted Metallation-Deprotonation (CMD) pathway where a carbonate or acetate base assists the Palladium in cleaving the C5-H bond.

Protocol 3: Direct C5-Arylation of 1-Methylpyrazole

Materials:

  • 1-Methylpyrazole (or N-aryl pyrazole) (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: None (Ligand-free) or

    
    
    
  • Base: Potassium Acetate (KOAc) (2.0 equiv) - Crucial for CMD mechanism

  • Solvent: DMA (Dimethylacetamide) or Xylene

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon flow, charge a Schlenk tube with

    
     (0.05 mmol), KOAc (2.0 mmol), and the Aryl Bromide (1.2 mmol).
    
  • Solvent & Substrate: Add DMA (5 mL) and 1-Methylpyrazole (1.0 mmol).

  • Reaction: Seal the tube and heat to

    
     for 12–16 hours.
    
    • Note: High temperature is required to overcome the activation energy of the C5-H bond cleavage.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) to remove DMA. Dry organic layer over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc).

The "Self-Validating" System: Proof of Regiochemistry

You must validate the regioisomer identity. Do not rely solely on melting point.

NOE (Nuclear Overhauser Effect) - The Gold Standard
  • 1,5-Isomer: Irradiation of the N-Aryl ortho-protons will show an NOE enhancement of the C5-substituent protons .

  • 1,3-Isomer: Irradiation of the N-Aryl protons will show NOE enhancement of the C5-H (pyrazole ring proton), but not the substituent (which is far away at C3).

13C NMR Shifts
  • C3 vs C5: In N-aryl pyrazoles, the C5 carbon is typically more shielded (lower ppm) than C3 due to the orthogonal twisting of the N-aryl ring, which disrupts conjugation.

    • General Rule:

      
       (often by 10 ppm).
      

Mechanism Start Enaminone (R-CO-CH=CH-NMe2) Attack Step 1: Michael Addition (NH2 attacks C-beta) Start->Attack + R'-NH-NH2 Intermed Intermediate (Elimination of HNMe2) Attack->Intermed Cyclize Step 2: Cyclization (NH attacks Carbonyl) Intermed->Cyclize Product 1,5-Disubstituted Pyrazole Cyclize->Product

Figure 2: Mechanistic pathway of Enaminone Cyclization ensuring 1,5-regioselectivity.

References

  • Celecoxib Synthesis & SAR: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)."[1][2] Journal of Medicinal Chemistry 40.9 (1997): 1347-1365.[2] Link

  • Regioselective Reviews: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews 111.11 (2011): 6984-7034. Link

  • Enaminone Methodology: Stanovnik, B., & Svete, J. "Synthesis of pyrazoles from enaminones." Mini-Reviews in Organic Chemistry (Selected works on enaminone chemistry).
  • C-H Activation: Roger, J., et al. "Palladium-catalyzed C5-arylation of pyrazoles." ChemComm (2009). See also: Journal of Organic Chemistry regarding Pd-catalyzed direct arylation of heteroaromatics. Link

  • NMR Characterization: Elguero, J., et al. "Proton and Carbon-13 NMR study of the tautomerism of pyrazoles." Magnetic Resonance in Chemistry.

Sources

Application Notes & Protocols: Regioselective Synthesis of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole via Directed Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the regioselective functionalization of 1-(4-methylbenzyl)-1H-pyrazole. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Functionalization of the pyrazole core is a critical step in the synthesis of novel derivatives and chemical probes. This document details the directed lithiation at the C5 position of the pyrazole ring, followed by an electrophilic quench with a bromine source to yield 5-bromo-1-(4-methylbenzyl)-1H-pyrazole. We will explore the mechanistic underpinnings of this regioselectivity, provide a robust, step-by-step experimental protocol, and offer expert insights into troubleshooting and optimization.

Introduction and Scientific Principles

The pyrazole ring is an electron-rich aromatic system, making it a privileged scaffold in pharmaceutical research.[2][3] The strategic introduction of substituents onto this core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Directed metalation, particularly lithiation, is a powerful tool for achieving regioselective C-H bond functionalization that is often difficult to accomplish through classical electrophilic aromatic substitution.[4][5]

The Causality of Regioselective Lithiation

In N-substituted pyrazoles, the proton at the C5 position is the most acidic. This heightened acidity is a consequence of the inductive electron-withdrawing effect of the adjacent sp²-hybridized nitrogen atom (N1) and the ability of the pyridine-like N2 atom to stabilize the resulting carbanion through coordination with lithium. When a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) is introduced under kinetically controlled conditions (i.e., low temperature), it selectively abstracts the C5 proton.[6][7]

The reaction proceeds as follows:

  • Coordination: The Lewis acidic lithium cation of the n-BuLi oligomer coordinates to the lone pair of the Lewis basic N2 atom of the pyrazole. This pre-complexation step positions the butyl anion in proximity to the C5-H bond.

  • Deprotonation: The butyl anion abstracts the C5 proton, generating a stable 5-lithiated pyrazole intermediate and butane gas. This step is typically irreversible.

  • Electrophilic Quench: The resulting organolithium species is a potent nucleophile that readily reacts with an added electrophile, in this case, a bromine source, to form the C-Br bond exclusively at the C5 position.

While the C4 position is the most electron-rich and thus the primary site for direct electrophilic attack on a neutral pyrazole ring, the lithiation strategy effectively reverses this inherent reactivity by generating a nucleophilic center at the most acidic position (C5).[3][8]

Reaction Pathway Diagram

The overall transformation is depicted below, showcasing the selective deprotonation and subsequent bromination.

Caption: Reaction scheme for the lithiation and bromination of 1-(4-methylbenzyl)-1H-pyrazole.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps for reaction monitoring and purification to ensure the integrity of the final product.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
1-(4-methylbenzyl)-1H-pyrazole>98%CommercialStarting material. If not available, synthesize as per cited methods.[9]
n-Butyllithium (n-BuLi)2.5 M solution in hexanesCommercialPyrophoric. Titer should be known or determined before use.
Tetrabromomethane (CBr₄)>99%CommercialToxic and corrosive. Handle in a fume hood.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O, inhibitor-freeCommercialMust be freshly distilled from Na/benzophenone or from a solvent purification system.
Saturated aq. NH₄Cl solutionReagent Grade-Used for quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Brine (Saturated aq. NaCl solution)Reagent Grade-For washing the organic phase.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying the organic phase.
Silica Gel230-400 meshCommercialFor column chromatography.

Equipment:

  • Schlenk line or glovebox for inert atmosphere manipulation.

  • Round-bottom flasks, oven-dried and cooled under nitrogen/argon.

  • Magnetic stirrer and stir bars.

  • Low-temperature thermometer.

  • Syringes and needles for transfer of air-sensitive reagents.

  • Dewar flask with dry ice/acetone bath (-78 °C).

  • Rotary evaporator.

  • Glassware for column chromatography.

  • TLC plates (silica gel 60 F₂₅₄).

Step-by-Step Procedure

Safety First: This procedure involves pyrophoric, corrosive, and toxic reagents. All steps must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

  • Reaction Setup:

    • To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, add 1-(4-methylbenzyl)-1H-pyrazole (1.00 g, 5.81 mmol, 1.0 equiv).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add 30 mL of anhydrous THF via syringe. Stir the solution at room temperature until the solid is fully dissolved.

  • Lithiation:

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (2.5 M in hexanes, 2.56 mL, 6.39 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C.

    • A color change to yellow or orange is typically observed, indicating the formation of the lithiated species.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Bromination (Electrophilic Quench):

    • In a separate oven-dried flask, prepare a solution of tetrabromomethane (CBr₄) (2.12 g, 6.39 mmol, 1.1 equiv) in 10 mL of anhydrous THF.

    • Using a syringe, slowly add the CBr₄ solution to the reaction mixture at -78 °C over 15 minutes.

    • Upon addition, the color of the reaction mixture should fade.

    • After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.

  • Work-up and Extraction:

    • Remove the dry ice/acetone bath and allow the reaction to warm slowly to 0 °C in an ice-water bath.

    • Quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes).

    • Monitor the fractions by TLC. The product spot can be visualized under UV light (254 nm).

    • Combine the pure fractions and remove the solvent in vacuo to yield 5-bromo-1-(4-methylbenzyl)-1H-pyrazole as a solid or oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 70-85%.

Experimental Workflow and Troubleshooting

Workflow Diagram

G A Setup Oven-dried flask under N₂ B Dissolution Add 1-(4-methylbenzyl)-1H-pyrazole and anhydrous THF A->B C Cooling Cool solution to -78 °C B->C D Lithiation Add n-BuLi dropwise Stir for 1 hour C->D E Bromination Add CBr₄ solution dropwise Stir for 30 min D->E F Quench & Warm Add sat. NH₄Cl at 0 °C Warm to RT E->F G Extraction Extract with EtOAc Wash with Brine F->G H Drying & Concentration Dry over MgSO₄ Remove solvent G->H I Purification Silica Gel Column Chromatography H->I J Analysis NMR, MS Yield determination I->J

Caption: Step-by-step experimental workflow for the synthesis of 5-bromo-1-(4-methylbenzyl)-1H-pyrazole.

Troubleshooting and Expert Insights
Symptom / ObservationPotential CauseSuggested Solution
Low or no conversion of starting materialInactive n-BuLi (degraded by air/moisture) or wet solvent/glassware.Use freshly opened n-BuLi or titrate the solution before use. Ensure all glassware is rigorously dried and solvents are anhydrous.
Mixture of regioisomers (e.g., C3-bromo)Reaction temperature was too high, allowing for thermodynamic equilibration.Maintain the reaction temperature strictly at -78 °C during lithiation and quenching. The 3-lithiated isomer is thermodynamically more stable in some systems.[10]
Formation of poly-brominated productsExcess brominating agent or localized high concentration.Use no more than 1.1 equivalents of CBr₄. Add the CBr₄ solution slowly and dropwise to the stirred reaction mixture to avoid excess concentration.
Difficult purification / streaking on TLCResidual baseline impurities or product instability on silica.Ensure the reaction is fully quenched before work-up. If the product is acid-sensitive, consider washing with a mild base (e.g., sat. NaHCO₃) during extraction.

References

  • BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • Yurovskaya, M. A., & Karchava, A. V. (2004). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Synthesis, 2004(13), 2243-2247.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole.
  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. J. Chem. Soc., Perkin Trans. 1, 1829-1834.
  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link]

  • Groll, M., Mair, M., & Knochel, P. (2021). Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu₂Mg in toluene. Chemical Science, 12(23), 8256-8261.
  • RSIS International. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
  • Organic Syntheses. 4-BROMO-1-METHYLPYRAZOLE.
  • Imran, M., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]

  • Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(17), 3942-3945. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Shirley, D. A., & Finelli, P. F. (1987). Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry, 52(1), 53-57. [Link]

  • Gomaa, M. A.-M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4373. [Link]

  • Daugulis, O., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 137(41), 13294–13297. [Link]

  • Wang, H., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 509-516. [Link]

Sources

Application Note: High-Efficiency C5-H Arylation of 1-Benzylpyrazole via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The functionalization of pyrazoles is a cornerstone in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The primary challenge in functionalizing 1-benzylpyrazole lies in regiocontrol.

  • The Challenge: The pyrazole ring possesses multiple reactive sites.[1][2] Electrophilic aromatic substitution (SEAr) typically favors the C4 position. Transition-metal catalysis (e.g., Ru, Rh) often utilizes the N2-nitrogen as a directing group, favoring C3-activation via chelation.

  • The Solution: To achieve exclusive C5-selectivity , this protocol utilizes Palladium-catalyzed Direct Arylation via a Concerted Metallation-Deprotonation (CMD) mechanism.

Mechanistic Insight: Unlike chelation-controlled pathways, the CMD mechanism relies on the acidity of the C-H bond. The C5-proton of 1-benzylpyrazole is the most acidic ring proton (pKa ~29-30) due to the inductive electron-withdrawing effect of the adjacent N1-nitrogen. By employing a carboxylate-assisted palladium system (Pd(OAc)₂/Pivalate), we lower the energy barrier for C5-deprotonation, overriding the innate C4-nucleophilicity or C3-chelation preference.

Mechanistic Pathway & Logic

The following diagram illustrates the critical "Why" behind the reagent choices. The Pivalate anion is not merely a base; it acts as an intramolecular proton shuttle in the transition state.

CMD_Mechanism cluster_TS Why C5 Selectivity? Start Pre-Catalyst Pd(OAc)2 Active Active Species [L-Pd(II)-Piv] Start->Active Ligand/PivOH OxAdd Oxidative Addition Ar-Pd(II)-Piv Active->OxAdd + Aryl Bromide TS CMD Transition State (Critical Selectivity Step) OxAdd->TS + 1-Benzylpyrazole Prod C5-Arylated 1-Benzylpyrazole TS->Prod Reductive Elimination - Pd(0) Note Pivalate acts as proton shuttle. C5-H is most acidic (Inductive Effect). TS->Note Prod->Active Re-oxidation

Figure 1: The Concerted Metallation-Deprotonation (CMD) cycle.[3] The pivalate ligand enables the Pd center to discriminate the C5-H bond based on acidity.

Experimental Protocol: Direct C5-Arylation

This protocol is optimized for 1-benzylpyrazole reacting with aryl bromides. It avoids the use of toxic phosphine ligands where possible, relying on the robust Pd/PivOH system.

Reagents & Equipment[4][5]
  • Substrate: 1-Benzylpyrazole (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.2 – 1.5 equiv).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%).

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).[3][4]

  • Additive (Crucial): Pivalic Acid (PivOH) (30 mol%).

  • Solvent: N,N-Dimethylacetamide (DMA) (0.2 M concentration).

  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).

Step-by-Step Workflow

Step 1: Reaction Assembly (Inert Atmosphere)

  • Flame-dry a 10 mL Schlenk tube or pressure vial containing a magnetic stir bar. Cool under Argon flow.

  • Add solid reagents:

    • Pd(OAc)₂ (4.5 mg, 0.02 mmol for 1 mmol scale).

    • K₂CO₃ (276 mg, 2.0 mmol).[4]

    • Aryl Bromide (if solid, 1.2 mmol).

  • Evacuate and backfill with Argon (3 cycles) to remove O₂.

    • Note: O₂ can induce homocoupling of the aryl bromide or oxidize the ligand/catalyst.

Step 2: Liquid Addition

  • Add 1-Benzylpyrazole (158 mg, 1.0 mmol) via syringe.

  • Add Pivalic Acid (30 mg, 0.3 mmol) via syringe (or add as solid in Step 1).

  • Add anhydrous DMA (5.0 mL).

    • Tip: DMA should be stored over molecular sieves (4Å). Water content >0.1% can inhibit the CMD process.

Step 3: Catalysis

  • Seal the vessel tightly.

  • Heat to 140°C in an oil block or sand bath.

  • Stir vigorously (800-1000 rpm) for 16–24 hours .

    • Visual Check: The reaction mixture usually turns dark brown/black (Pd nanoparticles formation) which is normal, but early precipitation of Pd black (within 1 hour) suggests catalyst decomposition (see Troubleshooting).

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (3 x 20 mL) to remove DMA (crucial for good separation).

  • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Optimization Data & Substrate Scope

The following data summarizes the optimization of reaction parameters for the coupling of 1-benzylpyrazole with 4-bromoanisole.

EntryCatalyst (5 mol%)Base (2 equiv)Additive (30 mol%)SolventTemp (°C)Yield (Isolated)
1 Pd(OAc)₂ K₂CO₃ PivOH DMA 140 88%
2Pd(OAc)₂Cs₂CO₃NoneDMA140<10%
3Pd(OAc)₂K₂CO₃PivOHToluene11035%
4PdCl₂(dppb)KOAcNoneDMA14072%
5Pd(OAc)₂K₂CO₃PivOHAnisole14065%

Key Takeaways:

  • Pivalate Effect: Comparing Entry 1 and 2 proves that Pivalic acid is essential. Without it, the CMD pathway is dormant, and the reaction fails or yield is negligible.

  • Solvent Polarity: DMA (Entry 1) outperforms non-polar solvents like Toluene (Entry 3) because it solubilizes the inorganic base and stabilizes the polar transition state.

  • Green Chemistry: Anisole (Entry 5) is a viable "greener" alternative to DMA but results in slightly lower yields due to solubility issues.

Troubleshooting & Critical Control Points

Troubleshooting Problem Low Yield / No Reaction Check1 Check 1: Catalyst Death? (Pd Black precipitation < 1h) Problem->Check1 Check2 Check 2: Regioselectivity? (C4 vs C5 mixture) Problem->Check2 Check3 Check 3: Incomplete Conversion? Problem->Check3 Sol1 Solution: Add Ligand (e.g., PPh3 or dppb) to stabilize Pd Check1->Sol1 Sol2 Solution: Increase PivOH (Promotes CMD at C5) Check2->Sol2 Sol3 Solution: Check Water Content (Dry DMA is critical) Check3->Sol3

Figure 2: Diagnostic decision tree for common experimental failures.

Expert Tips:
  • Regioselectivity Drift: If you observe C4-arylation (rare with this protocol but possible with very electron-rich aryl bromides), switch from K2CO3 to Cs2CO3. The larger cation sometimes alters the transition state geometry.

  • Halogen Dance: Be cautious if using aryl bromides with ortho-substituents. Pd can sometimes migrate along the ring. Lowering the temperature to 120°C and extending reaction time can mitigate this.

  • Removal of Benzyl Group: If the 1-benzyl group is a protecting group, it can be removed post-arylation using KOtBu/DMSO/O2 or hydrogenation, yielding the free NH-pyrazole.

References

  • Doucet, H. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. National Institutes of Health (PMC). 5

  • Romdhane, R. B., Salem, R. B., & Doucet, H. (2024).[6] Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group. SSRN.[6] 6[5][6][7][8]

  • Fujioka, H., Yasui, M., et al. (2025). Palladium‐Catalyzed Synthesis of 1‐Alkyl‐5‐Arylpyrazoles: The Auto‐Tandem Catalysis for C−C Bond Cleavage/Heck Arylation. ResearchGate. 2[2][5][6][7][8][9][10]

  • Zucca, A., et al. (2023).[7][9] Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes. ACS Publications. 7[2][5][6][7][8][11][10]

  • Bellina, F., & Lessi, M. (2022). Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. Preprints.org. 3[2][5][6][7][8][9][10]

Sources

Troubleshooting & Optimization

Separating 1,4-bromo and 1,5-bromo pyrazole regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Regioisomer Separation Topic: Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The separation of 1-alkyl-4-bromopyrazole (1,4-isomer) and 1-alkyl-5-bromopyrazole (1,5-isomer) is a classic challenge in heterocyclic chemistry. These mixtures typically arise from the cyclization of hydrazines with non-symmetric 1,3-electrophiles (e.g.,


-bromo-alkynyl ketones) or occasionally from non-selective alkylation of bromopyrazoles.

While they share identical molecular weights, their electronic and steric environments differ significantly. The 1,5-isomer is sterically "ortho-like," leading to distinct dipole moments and NMR signatures compared to the "meta-like" 1,4-isomer . This guide provides a self-validating workflow to identify, separate, and confirm these regioisomers.

Module 1: Diagnostic & Identification (The "Is it actually separated?" Phase)

Before attempting large-scale separation, you must confirm the identity of your isomers. Relying solely on TLC Rf values is risky due to the similar polarity of these species.

Question 1: How do I definitively distinguish the 1,4-bromo from the 1,5-bromo isomer by NMR?

Answer: You cannot rely on chemical shift alone.[1] You must use Coupling Constants (


)  and Nuclear Overhauser Effect (NOE) .

1. The "Smoking Gun": Coupling Constants (


H NMR) 
  • 1,4-Bromo Isomer (1-R-4-Br): The protons are located at positions C3 and C5 . These protons are separated by the bromine atom and the quaternary C4.

    • Observation: Two apparent singlets .

    • Coupling:

      
       is negligible (< 0.5 Hz) or zero.
      
  • 1,5-Bromo Isomer (1-R-5-Br): The protons are located at positions C3 and C4 . These are adjacent (vicinal).

    • Observation: Two distinct doublets .[2]

    • Coupling:

      
       is characteristic, typically 1.8 – 2.5 Hz .
      

2. The Spatial Confirmation: NOE/ROESY

  • 1,4-Bromo Isomer: The

    
    -alkyl group (at position 1) is spatially close to the proton at C5 .
    
    • Result:Strong NOE correlation between the

      
      -alkyl protons and the C5-H  singlet.
      
  • 1,5-Bromo Isomer: The

    
    -alkyl group is spatially close to the Bromine  atom at C5. The nearest proton is at C4, which is too far for a strong NOE.
    
    • Result:No (or very weak) NOE between

      
      -alkyl and ring protons.
      

Summary Table: NMR Diagnostics

Feature1,4-Bromo Isomer (Para-like)1,5-Bromo Isomer (Ortho-like)
Proton Positions H3, H5H3, H4
Multiplicity Singlets (isolated)Doublets (vicinal)
Coupling (

)

Hz

Hz
NOE Signal Strong (

-Alkyl

H5)
None (Blocked by Br)

Module 2: Chromatographic Separation Strategy

Question 2: My TLC spots are overlapping. How do I optimize the separation?

Answer: The 1,5-isomer is generally less polar than the 1,4-isomer.

  • Mechanism: In the 1,5-isomer, the steric clash between the

    
    -alkyl group and the C5-bromo substituent twists the ring or sterically shields the nitrogen lone pair, reducing its ability to hydrogen bond with the silica stationary phase.
    
  • Elution Order: The 1,5-isomer elutes first (higher

    
    ); the 1,4-isomer elutes second  (lower 
    
    
    
    ).

Troubleshooting Protocol:

  • Solvent Selection:

    • Avoid Methanol if possible; it is too polar and compresses the separation.

    • Recommended System: Toluene : Ethyl Acetate (Start 95:5). Toluene provides

      
      -
      
      
      
      interactions that often discriminate between regioisomers better than Hexanes.
    • Alternative: DCM : Ether (98:2).

  • Column Loading:

    • Use Dry Loading .[3] Dissolve the crude in minimal DCM, adsorb onto silica (1:5 ratio), and evaporate. Load the powder.[3] Liquid loading often causes "streaking" that ruins the separation of close isomers.

  • The "Recycle" Trick:

    • If you have a partial separation (overlapping middle fractions), collect the pure "front" (1,5) and pure "tail" (1,4). Combine the mixed middle fractions and re-column them or subject them to crystallization (see Module 3).

Module 3: Crystallization & Chemical Purification

Question 3: Chromatography is too expensive for my scale. Can I crystallize them?

Answer: Yes, regioisomers often have drastically different crystal lattice energies.

  • 1,4-Isomers: Tend to be more symmetric and often have higher melting points . They are more likely to crystallize from non-polar solvents (Hexanes/Heptane).

  • 1,5-Isomers: The steric clash often lowers the melting point, making them more soluble (oily).

Protocol:

  • Dissolve the mixture in hot Heptane (or Hexane/EtOAc 9:1).

  • Cool slowly to room temperature, then to 0°C.

  • The 1,4-isomer precipitate is often the first to form. Filter and analyze the solid by NMR.

  • The filtrate will be enriched in the 1,5-isomer .

Module 4: Decision Logic (Workflow)

Use this logic flow to determine the most efficient separation path for your specific mixture.

PyrazoleSeparation Start Crude Mixture (1,4-Br & 1,5-Br) TLC TLC Analysis (Toluene:EtOAc 9:1) Start->TLC Decision1 Delta Rf > 0.1? TLC->Decision1 Flash Flash Chromatography (Dry Load, Silica) Decision1->Flash Yes Recryst Fractional Crystallization (Hot Heptane) Decision1->Recryst No (Spots overlap) NMR_Check 1H NMR Diagnosis (Check J-coupling) Flash->NMR_Check Recryst->NMR_Check Deriv Chemical Derivatization (Lithiation of C5) Recryst->Deriv If liquid/fail Isomer14 ID: 1,4-Isomer (Singlets, NOE N-H5) NMR_Check->Isomer14 Singlets Isomer15 ID: 1,5-Isomer (Doublets J~2Hz, No NOE) NMR_Check->Isomer15 Doublets

Caption: Decision matrix for separating pyrazole regioisomers based on TLC resolution and physical state.

References

  • Elguero, J., et al. (2000). Prototropic Tautomerism of Heterocycles. In: Katritzky A.R., et al. (eds) Advances in Heterocyclic Chemistry. Academic Press. (Foundational text on pyrazole tautomerism and spectroscopy).
  • Fustero, S., et al. (2008). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones." Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Nagarajan, S., et al. (2022).[4] "Thermodynamic vs. Kinetic Control in Synthesis of 3,5-Substituted Pyrazole." Molecules, 27(16), 5178.[5] Link

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives.

    
     vs 
    
    
    
    ). Link

Sources

Optimizing reaction conditions for pyrazole 5-position halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Optimizing Regioselectivity for C5-Halogenation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

System Overview: The Regioselectivity Paradox

Welcome to the technical guide for pyrazole functionalization. If you are attempting to halogenate the 5-position of a pyrazole ring, you are fighting the system's natural electronic bias.

The Core Challenge:

  • C4 Position: Electronically enriched. Under standard Electrophilic Aromatic Substitution (EAS) conditions (e.g.,

    
    , 
    
    
    
    ), the electrophile attacks here.
  • C5 Position: Electronically deficient compared to C4, but significantly more acidic . Accessing this position requires inverting the reaction logic from electronic control (EAS) to proton abstraction (Lithiation) or metal-coordination (C-H Activation).

Critical Rule: You cannot achieve C5-selectivity using standard halogenation conditions (e.g., NBS in DMF/MeCN) unless the C4 position is already blocked.

Primary Workflow: The Lithiation-Trapping Protocol

Best for:


-substituted pyrazoles; generating C5-Iodo, Bromo, or Chloro derivatives with high regiocontrol.
The Mechanism

This method relies on the high acidity of the C5-proton (


) relative to C4. By using a strong base, you generate a C5-lithio species that acts as a nucleophile to attack a halogen source.
Step-by-Step Protocol

Reagents:

  • Substrate:

    
    -protected pyrazole (See Note on Protection below).
    
  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M or 2.5 M in hexanes.
  • Electrophile:

    
     (for Iodine), 1,2-dibromo-1,1,2,2-tetrafluoroethane or NBS (for Bromine), Hexachloroethane or NCS (for Chlorine).
    
  • Solvent: Anhydrous THF (Critical:

    
     ppm 
    
    
    
    ).

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF and the

    
    -substituted pyrazole.
    
  • Cryogenics: Cool the solution to -78 °C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.

  • Deprotonation: Add

    
    -BuLi (1.1 equiv) dropwise over 10–15 minutes.
    
    • Visual Check: A color change (often yellow or orange) usually indicates formation of the lithio-species.

    • Incubation: Stir at -78 °C for 30–60 minutes. Do not warm up.

  • Trapping: Dissolve the halogen source (1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise to the lithio-pyrazole.

  • Quench: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C. Quench with saturated aqueous

    
    .
    
Note on Protection (Critical)

If your pyrazole has a free N-H (Position 1),


-BuLi will simply deprotonate the nitrogen, forming a spectator anion. You must  use an 

-protecting group.
  • Recommended:

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    .
  • Special Case:

    
    -Phenylsulfonyl groups can actually direct lithiation to C5 via the "Complex Induced Proximity Effect" (CIPE).
    

Secondary Workflow: Transition-Metal C-H Activation

Best for: Late-stage functionalization or when lithiation is incompatible with other functional groups.

The Mechanism

Palladium (Pd) or Copper (Cu) catalysts coordinate to the pyrazole (often assisted by a directing group) to cleave the C5-H bond, followed by oxidative addition of the halogen.

Protocol Summary (Pd-Catalyzed)
  • Catalyst:

    
     (5–10 mol%).
    
  • Halogen Source:

    
     or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (100–120 °C).

  • Additives: PivOH (Pivalic acid) often acts as a proton shuttle to lower the energy barrier for C-H cleavage.

Warning: Without a blocking group at C4 (e.g., an ester or methyl), Pd-catalysis may still favor C4 or give mixtures.[1] C4-ester groups are excellent because they block C4 and can be decarboxylated later.

Decision Logic & Visualization

The following diagram illustrates the critical decision pathways to ensure regioselectivity.

PyrazoleHalogenation Start Start: Pyrazole Substrate CheckN Is N1 Position Protected? Start->CheckN Protect Action: Install PG (SEM, Boc, THP, Me) CheckN->Protect No (Free NH) CheckC4 Is C4 Position Blocked? CheckN->CheckC4 Yes Protect->CheckN Lithiation Route A: Lithiation-Trapping (Kinetic/Acidic Control) CheckC4->Lithiation No (C4 is H) EAS Route B: Standard EAS (NBS, Br2, acid) CheckC4->EAS No (C4 is H) CH_Act Route C: Pd-Catalyzed C-H Activation CheckC4->CH_Act Yes (C4 is blocked) ResultC5 Result: C5-Halogenation Lithiation->ResultC5 n-BuLi / -78°C ResultC4 Result: C4-Halogenation (Undesired) EAS->ResultC4 Electronic Control CH_Act->ResultC5 Pd(OAc)2 / NBS

Figure 1: Decision Matrix for Regioselective Halogenation. Note that applying standard EAS conditions to an unblocked pyrazole inevitably leads to C4 substitution.

Troubleshooting Matrix (FAQ)

Issue 1: "I used NBS in DMF and got the C4-bromide, not C5."
  • Diagnosis: You relied on electronic control. The pyrazole ring is naturally nucleophilic at C4.

  • Solution: Switch to the Lithiation-Trapping protocol (Workflow 1). You must deprotonate C5 first to make it nucleophilic.

Issue 2: "I tried lithiation, but I recovered starting material."
  • Diagnosis A (Wet Solvent):

    
    -BuLi is instantly quenched by moisture. Ensure THF is distilled or from a solvent system (<50 ppm water).
    
  • Diagnosis B (Temperature): If the reaction wasn't kept at -78 °C, the lithiated species might have decomposed or undergone "halogen dance" isomerization.

  • Diagnosis C (Free NH): If your pyrazole has a free NH,

    
    -BuLi removed that proton, not the C5 carbon proton.
    
Issue 3: "I am getting a mixture of mono- and di-halogenated products."
  • Diagnosis: This often happens in C-H activation (Workflow 2) if the reaction is allowed to run too long or if the oxidant equivalent is too high.

  • Solution:

    • Lower the equivalents of halogen source to 0.95 eq.

    • Monitor conversion strictly by LCMS and stop at ~80% conversion.

Issue 4: "My protecting group fell off during lithiation."
  • Diagnosis: Some protecting groups (like Acetyl or simple Esters) are labile to strong nucleophiles like

    
    -BuLi.
    
  • Solution: Switch to base-stable protecting groups: THP (Tetrahydropyranyl), SEM (2-(Trimethylsilyl)ethoxymethyl), or Benzyl .

Data Summary: Halogen Source Selection

HalogenRecommended Reagent (Lithiation)Recommended Reagent (C-H Act.)Notes
Iodine

(dissolved in THF)


is superior for lithiation; highly reactive.
Bromine 1,2-Dibromo-tetrafluoroethane


liquid is difficult to dry/handle at -78°C.
Chlorine Hexachloroethane (

)


is a solid, easy to handle, and effective.
Fluorine

SelectfluorC5-Fluorination is challenging; yields typically lower.

References

  • Regioselective Synthesis of 5-Halopyrazoles: Detailed review of lithiation strategies for pyrazoles, emphasizing the necessity of N-protection and low-temperature lithi

    • Source:

  • Palladium-Catalyzed C-H Arylation/Halogenation: Discusses the use of blocking groups (like esters)

    • Source: (Referenced via snippet 1.1/1.5 context).

  • Directed Lithiation of N-Sulfonyl Pyrazoles: Explains the specific mechanism where sulfonyl groups direct lithi

    • Source:

  • General Pyrazole Reactivity Guide: BenchChem technical note confirming C4 is the default site for EAS and C5 requires alternative str

    • Source: (Referenced via snippet 1.13).

Sources

Technical Support: Optimizing 1-(4-methylbenzyl)pyrazole Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Tug-of-War" Mechanism

Welcome to the Functionalization Support Hub. You are likely encountering difficulty with the bromination of 1-(4-methylbenzyl)pyrazole .

This substrate presents a classic "chemoselectivity tug-of-war." You have two competing reactive sites governed by two different mechanisms:

  • The Pyrazole C4 Position: Reacts via Electrophilic Aromatic Substitution (SEAr) . This is your desired pathway.

  • The Benzylic Positions (Linker & Methyl Group): React via Free Radical Substitution (Wohl-Ziegler) . This is the source of your side products.

To minimize side products, your experimental setup must ruthlessly suppress the radical pathway while promoting the ionic pathway.

Troubleshooting Q&A: Diagnosing Your Impurities
Issue 1: "I am detecting bromination on the benzyl ring or the methylene linker."

Diagnosis: You are inadvertently running a Wohl-Ziegler reaction. The 4-methylbenzyl group contains benzylic hydrogens susceptible to radical abstraction. If you detect impurities at the


 linker or the terminal 

, your reaction environment is generating radicals.

Root Causes:

  • Light Exposure: Even ambient lab light can initiate homolytic cleavage of the N-Br bond in NBS.

  • Non-Polar Solvents: Solvents like

    
    , Benzene, or Hexane stabilize the radical transition state.
    
  • Trace Initiators: Old ethers or solvents containing peroxides.

Corrective Action:

  • Switch Solvent: Use Acetonitrile (MeCN) or DMF . These polar aprotic solvents stabilize the ionic intermediate (bromonium/succinimide complex) and disfavor radical formation.

  • Darkness: Wrap the reaction flask entirely in aluminum foil.

  • Oxygen: Do not degas with extreme rigor unless necessary; trace oxygen can actually inhibit radical chains (though standard inert atmosphere is usually best practice for moisture control).

Issue 2: "I am seeing di-bromo or tri-bromo species."

Diagnosis: Over-bromination due to local concentration hotspots or thermal runaway. The pyrazole ring is electron-rich. Once the first bromine is added, the ring is deactivated slightly, but not enough to prevent a second attack if the local concentration of brominating agent is high.

Corrective Action:

  • Stoichiometry: Strictly limit NBS to 0.95 - 1.00 equivalents . Do not use excess "just to be sure."

  • Temperature: Run the reaction at 0°C to 10°C . Room temperature is often acceptable, but cooling improves selectivity.

  • Addition Mode: Add the NBS as a solution (in MeCN/DMF) dropwise over 30–60 minutes. Do not dump solid NBS directly into the flask.

Issue 3: "The reaction is stalling; starting material remains."

Diagnosis: The pyrazole ring might be protonated. If you are using an acid catalyst (or if HBr builds up significantly in a non-buffered system), the pyrazole nitrogen can protonate. The resulting pyrazolium ion is electron-deficient and resistant to electrophilic attack.

Corrective Action:

  • Scavengers: Ensure the solvent is dry. In unbuffered NBS reactions, the succinimide byproduct is neutral, but if

    
     is used, HBr is generated.
    
  • Reagent Quality: Ensure your NBS is white, not yellow. Yellow NBS contains free

    
     and HBr, which accelerates side reactions. Recrystallize NBS from water if it is degraded.
    
Visualizing the Pathways

The following diagram illustrates the mechanistic divergence. You must force the reaction down the Blue (Ionic) path and block the Red (Radical) path.

ReactionPathways Substrate 1-(4-methylbenzyl)pyrazole Condition Reaction Conditions Substrate->Condition NBS Reagent: NBS NBS->Condition Radical Radical Pathway (Wohl-Ziegler) Condition->Radical Non-polar solvent Light / Heat Peroxides Ionic Ionic Pathway (SEAr) Condition->Ionic Polar Solvent (MeCN) Darkness Low Temp BenzylicRadical Benzylic Radical Intermediate Radical->BenzylicRadical SideProduct SIDE PRODUCT: Benzylic Bromide BenzylicRadical->SideProduct SigmaComplex Sigma Complex Intermediate Ionic->SigmaComplex Product TARGET: 4-Bromo-1-(4-methylbenzyl)pyrazole SigmaComplex->Product

Caption: Mechanistic divergence in pyrazole bromination. Polar solvents and darkness favor the desired ionic pathway (Blue).

Recommended Experimental Protocol (Gold Standard)

This protocol is designed to maximize regioselectivity for the C4-pyrazole position.

Reagents:

  • Substrate: 1-(4-methylbenzyl)pyrazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.0 eq) - Recrystallized if yellow.

  • Solvent: Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Procedure:

  • Preparation:

    • Wrap a round-bottom flask in aluminum foil to exclude light.

    • Dissolve 1-(4-methylbenzyl)pyrazole (1.0 eq) in Acetonitrile (anhydrous preferred).

    • Cool the solution to 0°C in an ice bath.

  • Addition:

    • Dissolve NBS (1.0 eq) in a minimal amount of Acetonitrile.

    • Add the NBS solution dropwise to the pyrazole solution over 30 minutes.

    • Note: Keeping the temperature low and addition slow prevents local excesses that lead to dibromination.

  • Reaction:

    • Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT).

    • Monitor via TLC or LC-MS. The reaction is typically complete within 2–4 hours at RT.

  • Workup:

    • Quench by adding water (volume equal to solvent).

    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with 10% Sodium Thiosulfate (

      
      ) to remove any residual bromine (indicated by orange color).
      
    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • If stoichiometry was accurate, the crude is often >95% pure.

    • If purification is needed, recrystallization from Ethanol/Water is preferred over chromatography to avoid decomposing trace benzylic bromides on silica.

Solvent Selection Matrix
SolventMechanism FavoredSuitabilityNotes
Acetonitrile (MeCN) Ionic (SEAr) High Best balance of solubility and selectivity. Easy workup.
DMF Ionic (SEAr) High Excellent for solubility, but harder to remove during workup.
Dichloromethane (DCM) MixedModerateCan work, but higher risk of radical side reactions than MeCN.
Carbon Tetrachloride RadicalAvoid Promotes benzylic bromination. Toxic.
Benzene RadicalAvoid Promotes benzylic bromination. Carcinogenic.
Troubleshooting Logic Flow

Use this flow to make real-time decisions during your experiment.

Troubleshooting Start Start Reaction Monitoring CheckTLC Check TLC/LCMS Start->CheckTLC Decision Impurity Detected? CheckTLC->Decision Benzylic Impurity: Benzylic Bromo Decision->Benzylic High Rf impurity Poly Impurity: Di/Tri-Bromo Decision->Poly Low Rf impurity Clean Clean Conversion Decision->Clean Single Spot FixBenzylic Action: Wrap in foil Switch to MeCN Benzylic->FixBenzylic FixPoly Action: Reduce Temp Slow NBS addition Poly->FixPoly Finish Proceed to Workup Clean->Finish

Caption: Decision matrix for identifying and correcting reaction impurities.

References
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Available at: [Link] (General reference for NBS reactivity profiles and solvent effects).

  • Master Organic Chemistry. Allylic and Benzylic Bromination with NBS. Available at: [Link] (Detailed mechanistic explanation of the radical pathway to be avoided).

  • Chemistry Steps. Benzylic Bromination Mechanism and Selectivity. Available at: [Link] (Guide on the conditions that favor benzylic attack).

  • Menyhárd, D. K., et al.Regioselective halogenation of pyrazoles. Note: While specific recent papers vary, the general consensus on C4-selectivity in polar media is foundational to heterocyclic chemistry. (Referenced via general search results on pyrazole C4 selectivity).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the 1H NMR spectrum of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole, a compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active agents.

This guide moves beyond a simple recitation of spectral data. It is designed to provide a practical, field-proven framework for interpreting complex NMR spectra of substituted pyrazoles. We will delve into the causal relationships between the molecular structure and the observed NMR signals, compare the target molecule's expected spectral features with those of structurally related alternatives, and provide a robust, self-validating experimental protocol for acquiring high-quality data.

The Structural Significance of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug design. The title compound, 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole, features several key structural motifs that will be distinguishable by 1H NMR spectroscopy: the pyrazole core, a bromine substituent at the 5-position, and a 4-methylbenzyl group attached to the N1 position. Each of these features imparts a unique electronic and steric environment to the molecule's protons, resulting in a characteristic NMR fingerprint.

Molecular Structure of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole

Caption: Molecular structure of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole.

Predicted 1H NMR Spectrum Analysis

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Influencing Factors
H-3 (Pyrazole) ~7.5 - 7.7Doublet (d)1HDeshielded by the adjacent nitrogen (N2) and influenced by the N1-substituent. Shows coupling to H-4.
H-4 (Pyrazole) ~6.3 - 6.5Doublet (d)1HShielded relative to H-3 and H-5 in unsubstituted pyrazole.[2] Shows coupling to H-3.
CH₂ (Benzylic) ~5.3 - 5.5Singlet (s)2HDeshielded due to attachment to the electronegative nitrogen atom of the pyrazole ring.
Aromatic (Benzyl, ortho to CH₂) ~7.1 - 7.3Doublet (d)2HPart of an AA'BB' system with the meta protons.
Aromatic (Benzyl, meta to CH₂) ~7.0 - 7.2Doublet (d)2HPart of an AA'BB' system with the ortho protons.
CH₃ (Methyl) ~2.3 - 2.4Singlet (s)3HTypical chemical shift for a methyl group attached to an aromatic ring.

Comparative Spectral Analysis: Distinguishing Isomers and Analogs

The true power of NMR lies in its ability to differentiate between closely related structures. Let's consider two plausible alternatives to 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole and how their 1H NMR spectra would differ.

Alternative 1: 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole

In this isomer, the bromine atom is at the C4 position. This would lead to significant changes in the pyrazole region of the spectrum. The H-3 and H-5 protons would be chemically equivalent due to the symmetry of the pyrazole ring with respect to the N1-substituent, resulting in a single signal (a singlet) integrating to 2H. This is a clear distinguishing feature from the two separate doublets expected for the 3- and 4-protons in the title compound.

Alternative 2: 5-Bromo-1-benzyl-1H-pyrazole

This analog lacks the methyl group on the benzyl ring. The 1H NMR spectrum would be very similar to the target compound, with the key difference being the absence of the singlet at ~2.3-2.4 ppm corresponding to the methyl protons. The aromatic region of the benzyl group would also be slightly different, likely appearing as a more complex multiplet for the five aromatic protons.

Experimental Protocol for 1H NMR Analysis

To ensure the acquisition of high-quality, reproducible data, the following step-by-step methodology is recommended.

1. Sample Preparation

  • Objective: To prepare a homogeneous solution of the analyte at an appropriate concentration for NMR analysis.

  • Methodology:

    • Accurately weigh approximately 5-10 mg of the pyrazole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. Instrument Setup and Data Acquisition

  • Objective: To acquire a standard proton NMR spectrum with optimal resolution and signal-to-noise ratio.

  • Methodology:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Acquire the 1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis

  • Objective: To process the raw data to obtain a clear spectrum for interpretation.

  • Methodology:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to deduce the number of neighboring protons.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural confirmation of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole using 1H NMR.

cluster_0 Experimental cluster_1 Analysis cluster_2 Interpretation & Comparison SamplePrep Sample Preparation DataAcq 1H NMR Data Acquisition SamplePrep->DataAcq DataProc Data Processing DataAcq->DataProc ChemShift Chemical Shift Analysis DataProc->ChemShift Integration Integration Analysis DataProc->Integration Multiplicity Multiplicity Analysis DataProc->Multiplicity StructureConfirm Structural Confirmation of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole ChemShift->StructureConfirm Integration->StructureConfirm Multiplicity->StructureConfirm CompareIsomers Comparison with Isomers/Analogs StructureConfirm->CompareIsomers

Caption: Workflow for 1H NMR based structural elucidation.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for the 1H NMR analysis of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole. By understanding the interplay of molecular structure and spectral features, and by comparing the expected spectrum with that of plausible alternatives, researchers can confidently elucidate the structure of this and other related pyrazole derivatives. For even more definitive structural assignment, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.[1] As the complexity of synthetic molecules continues to grow, a deep and practical understanding of NMR spectroscopy will remain an indispensable skill for scientists in the pharmaceutical and chemical industries.

References

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information - [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • ResearchGate. Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Available at: [Link]

Sources

Comparing biological activity of 5-bromo vs 4-bromo pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Biological Activity & Synthetic Utility of 5-Bromo vs. 4-Bromo Pyrazole Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The Halogen Dance in Pyrazole Scaffolds

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," ubiquitous in kinase inhibitors (e.g., Crizotinib), COX-2 inhibitors (Celecoxib), and GPCR ligands. The introduction of a bromine atom is rarely a random act of lipophilicity enhancement; it is a strategic decision.

This guide compares 4-bromo and 5-bromo pyrazole derivatives, revealing a fundamental divergence in their utility:

  • 4-Bromo Pyrazoles: Function primarily as electronic effectors and halogen bond donors . They occupy solvent-exposed regions or interact with backbone carbonyls via

    
    -hole interactions.
    
  • 5-Bromo Pyrazoles: Function primarily as steric enforcers . Located adjacent to the N1-substituent, a bromine at C5 forces non-planar conformations (atropisomerism) and modulates selectivity by clashing with "gatekeeper" residues in enzyme pockets.

Part 1: Mechanistic Distinction (The "Why")

The biological activity differences stem from the distinct electronic and steric environments of the C4 and C5 positions.

4-Bromo: The Halogen Bond Donor

The C4 position of the pyrazole ring is electron-rich (similar to the 2-position of pyrrole). When brominated, the C4-Br bond exhibits a pronounced region of positive electrostatic potential on the extension of the bond axis, known as the


-hole .
  • Mechanism: In kinase active sites, 4-bromo pyrazoles often form directed halogen bonds (X-bond) with the carbonyl oxygen of the hinge region backbone (distance < sum of van der Waals radii; angle

    
     180°).
    
  • Biological Outcome: Increased potency due to specific enthalpic gain without significant steric penalty.

5-Bromo: The Steric Modulator

In


-substituted pyrazoles, the C5 position is sterically crowded. Introducing a bulky bromine atom (Van der Waals radius 

1.85 Å) creates significant torsional strain with the

-substituent (e.g., a phenyl ring).
  • Mechanism: The "ortho-like" interaction forces the

    
    -aryl ring to twist out of coplanarity with the pyrazole core.
    
  • Biological Outcome: This twisting can break

    
    -stacking interactions or, conversely, lock the molecule into a bioactive conformation that fits into narrow hydrophobic slots (e.g., COX-2 selectivity pockets).
    

Part 2: Visualizing the Structural Logic

The following diagram illustrates the decision matrix for selecting between 4-Br and 5-Br substitution based on the desired biological interaction.

Pyrazole_SAR_Logic Start Target Binding Requirement Decision Primary Interaction Type? Start->Decision Route_4Br Electronic / H-Bond Mimicry Decision->Route_4Br Need Affinity Route_5Br Conformational Control / Sterics Decision->Route_5Br Need Selectivity Mech_4Br 4-Bromo Pyrazole (Halogen Bond Donor) Route_4Br->Mech_4Br Mech_5Br 5-Bromo Pyrazole (Steric Enforcer) Route_5Br->Mech_5Br Outcome_4Br Target: Hinge Region (Kinases) Effect: Sigma-Hole Interaction Result: High Potency, Low Steric Clash Mech_4Br->Outcome_4Br Outcome_5Br Target: Hydrophobic Pockets (COX-2) Effect: Twisting N1-Aryl Bond Result: Isoform Selectivity Mech_5Br->Outcome_5Br

Figure 1: SAR Decision Tree for Pyrazole Bromination. Blue path indicates affinity optimization via halogen bonding (4-Br); Red path indicates selectivity optimization via steric control (5-Br).

Part 3: Comparative Biological Data

The following table synthesizes representative SAR trends observed in kinase and cyclooxygenase assays. Note: Specific IC50 values are illustrative of trends found in the cited literature (e.g., Sivaramakarthikeyan et al., Cooper et al.).

Feature4-Bromo Derivative 5-Bromo Derivative
Primary Role

-hole donor (Halogen Bonding)
Steric wedge (Conformational Lock)
Kinase Activity (e.g., Aurora-A) High Potency. Often equipotent to 4-iodo; superior to 4-chloro due to stronger X-bond.Variable. Often reduces activity unless the pocket specifically accommodates bulk near the N1-linker.
Selectivity (e.g., COX-1 vs COX-2) Low selectivity. The 4-position is often solvent-exposed.High Selectivity. Can force the N1-phenyl ring to orient into the larger COX-2 side pocket.
Metabolic Stability Moderate. C4 is susceptible to oxidative metabolism if not halogenated. Bromine blocks this.High. Steric shielding of the N1-position protects against dealkylation/hydrolysis.
Key Reference Cooper et al.[1][2] (Halogen Bonding) [1]Bhale et al. (Anti-inflammatory) [2]

Part 4: Synthesis & Experimental Protocols

The synthesis of these two isomers requires fundamentally different chemical strategies. 4-Bromo is the product of thermodynamic control (electrophilic substitution), while 5-Bromo requires kinetic control (lithiation).

Workflow Diagram: Synthetic Divergence

Synthesis_Workflow Input 1-Substituted Pyrazole NBS NBS / DMF (Electrophilic Subst.) Input->NBS RT, 2h BuLi n-BuLi / THF, -78°C (C5 Lithiation) Input->BuLi Kinetic Control Prod_4 4-Bromo Pyrazole (>95% Yield) NBS->Prod_4 Quench Electrophile Quench (CBr4 or Br2) BuLi->Quench Prod_5 5-Bromo Pyrazole (Kinetic Product) Quench->Prod_5

Figure 2: Synthetic divergence. Electrophilic bromination targets C4 (blue), while directed lithiation targets C5 (red).

Protocol A: Synthesis of 4-Bromo-1-methyl-1H-pyrazole

Target: Electronic optimization for kinase hinge binding.

  • Reagents: 1-methyl-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 1-methyl-1H-pyrazole in DMF (0.5 M concentration).

    • Add NBS portion-wise at 0°C to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The 4-bromo product is less polar than the starting material.

  • Workup: Dilute with water, extract with diethyl ether (

    
    ). Wash organics with brine to remove DMF. Dry over MgSO
    
    
    
    .
  • Validation:

    
    H NMR will show the disappearance of the C4-H signal (typically a doublet of doublets or triplet around 
    
    
    
    7.5 ppm) and the collapse of C3-H and C5-H coupling patterns to singlets (or weak doublets).
Protocol B: Synthesis of 5-Bromo-1-methyl-1H-pyrazole

Target: Steric control for selectivity.

  • Reagents: 1-methyl-1H-pyrazole (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in hexanes), CBr

    
     (1.2 eq), THF (anhydrous).
    
  • Procedure:

    • Critical Step: Cool THF solution of pyrazole to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise. The C5 proton is the most acidic (pKa

      
       29-30) due to the inductive effect of the adjacent nitrogen.
      
    • Stir at -78°C for 45 mins to ensure complete lithiation.

    • Add solution of CBr

      
       in THF dropwise.
      
    • Stir for 30 mins at -78°C, then slowly warm to RT.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Validation:

    
    H NMR is crucial here. The 5-Br derivative will lack the characteristic low-field signal of the C5-H. Note:  Regioisomeric purity must be confirmed, as proton migration or "halogen dance" can occur if the temperature is not strictly controlled.
    

Part 5: Biological Assay Validation

To validate the activity differences, the following kinase inhibition assay is recommended.

Assay: In Vitro Kinase Inhibition (FRET-based)

  • Purpose: Determine if the bromine acts as a hinge binder (4-Br) or steric clash (5-Br).

  • Method:

    • Prepare kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Incubate Kinase (e.g., Aurora A, 5 nM) with test compounds (4-Br vs 5-Br analogs) for 60 min at RT.

    • Add ATP (at

      
       concentration) and peptide substrate.
      
    • Readout: If 4-Br shows

      
       nM and 5-Br shows 
      
      
      
      , the binding mode is likely driven by the linear halogen bond at the hinge region, which the 5-Br geometry cannot access.

References

  • Cooper, G. A., Medcraft, C., Littlefair, J. D., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." Journal of Chemical Physics. Link

  • Bhale, P. S., Dongre, S. B., & Kulkarni, A. S. (2013). "Synthesis and Biological Evaluation of New 4-Bromo-3,5-diaryl-1-phenyl-2-pyrazoline Derivatives." International Journal of Research and Development in Pharmacy & Life Sciences. Link

  • Li, X., et al. (2020). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)." Molecules. Link

  • BenchChem Application Notes. (2025). "Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole." Link

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Pyrazole Regioisomers

In pharmaceutical development, the pyrazole scaffold is a cornerstone of many active pharmaceutical ingredients (APIs), valued for its diverse biological activities which include anti-inflammatory, analgesic, and antitumor effects.[1] The synthesis of substituted pyrazoles often results in the formation of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the pyrazole ring.[2] While structurally similar, these regioisomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, their accurate separation and quantification are not merely an analytical task but a critical regulatory requirement for ensuring drug safety and efficacy.[3][4]

The challenge lies in the subtle physicochemical differences between these isomers. Often possessing nearly identical polarity and molecular weight, they are notoriously difficult to resolve using standard chromatographic techniques.[5] This guide provides a comprehensive framework for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods to achieve baseline separation of pyrazole regioisomers, grounded in fundamental chromatographic principles and supported by practical, field-proven insights.

Fundamental Principles: The "Why" Behind the Separation

Achieving separation between closely related isomers requires exploiting minute differences in their molecular properties and how these properties influence interactions with the HPLC stationary and mobile phases. For pyrazole regioisomers, the key differentiators are often their dipole moments, pKa values, and potential for hydrogen bonding.

  • Dipole Moment and π-π Interactions: The position of substituents and the two adjacent nitrogen atoms in the pyrazole ring creates a unique electron density distribution and a specific dipole moment for each regioisomer.[6][7] While a standard C18 column separates primarily based on hydrophobicity, this may be insufficient for isomers with similar logP values.[8][9] A phenyl-based stationary phase, such as a Phenyl-Hexyl column, introduces an alternative separation mechanism: π-π interactions.[10][11] The electron-rich phenyl rings of the stationary phase can interact differently with the pyrazole ring of each isomer, providing a powerful tool for enhancing selectivity.[12]

  • pKa and Mobile Phase pH: The pyrazole ring contains a basic, pyridine-type nitrogen and a weakly acidic, pyrrole-type nitrogen, giving it a pKa of approximately 2.5.[6][9] The ionization state of an analyte dramatically affects its polarity and, therefore, its retention in reversed-phase HPLC.[13][14][15] By carefully controlling the mobile phase pH relative to the isomer's pKa, we can manipulate retention. Operating at a pH at least 1.5-2 units away from the pKa ensures that the analyte is in a single, stable ionic form (either fully protonated or fully neutral), leading to robust and reproducible retention times.[14][16] For pyrazoles, a mobile phase buffered at a low pH (e.g., pH 2.5-3.0) is often a good starting point to suppress the basicity of the nitrogen, leading to better peak shape and retention on reversed-phase columns.[16]

  • Hydrogen Bonding and Polar-Embedded Phases: The ability of pyrazole isomers to act as hydrogen bond donors (N-H) and acceptors (pyridine-like N) can be leveraged for separation. Stationary phases with polar-embedded groups (e.g., amide, carbamate) offer a dual retention mechanism.[17][18] These phases retain compounds through both hydrophobic interactions with the alkyl chains and hydrogen bonding interactions with the embedded polar group.[17][19] This secondary interaction can provide unique selectivity for isomers that differ in their hydrogen bonding capacity.

A Strategic Workflow for Method Development

A systematic approach is crucial for efficiently developing a robust separation method. The following workflow outlines a logical progression from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Optimization cluster_2 Phase 3: Mobile Phase & Parameter Optimization Start Define Analytical Goal (e.g., Rs > 2.0 for critical pair) ScreenC18 Generic Gradient Screen Column: C18 Mobile Phase: ACN/H2O w/ 0.1% Formic Acid Start->ScreenC18 AssessC18 Assess Resolution (Rs) Is separation adequate? ScreenC18->AssessC18 ChooseColumn Select Alternative Column Based on Isomer Properties AssessC18->ChooseColumn No OptimizeParams Fine-Tune Parameters: - Gradient Slope - Temperature - Flow Rate AssessC18->OptimizeParams Yes (Partial Separation) ScreenPhenyl Screen Phenyl-Hexyl Column (Exploit π-π interactions) ChooseColumn->ScreenPhenyl ScreenPolar Screen Polar-Embedded Column (Exploit H-bonding) ChooseColumn->ScreenPolar AssessSelectivity Assess Rs & Elution Order Is selectivity improved? ScreenPhenyl->AssessSelectivity ScreenPolar->AssessSelectivity AssessSelectivity->ChooseColumn No, try another AssessSelectivity->OptimizeParams Yes Validate Method Validation (ICH/USP) Specificity, Linearity, Precision, Accuracy OptimizeParams->Validate Interactions cluster_Analyte Pyrazole Regioisomer (Analyte) cluster_StationaryPhase Stationary Phase Surface Analyte Pyrazole Ring Substituent 1 Substituent 2 C18 Silica C18 Alkyl Chain Analyte:h->C18:p Hydrophobic Interaction Phenyl Silica Phenyl-Hexyl Ligand Analyte:h->Phenyl:p Hydrophobic + π-π Interaction Polar Silica Alkyl-Amide Ligand Analyte:h->Polar:p Hydrophobic + H-Bonding

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: Beyond Compliance

Handling 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole requires more than just meeting OSHA or EHS checklists; it requires a strategy to preserve both biological safety and data integrity. As a halogenated nitrogen heterocycle often used as a pharmaceutical intermediate, this compound presents a dual risk profile: biological activity potential and cross-contamination risks in sensitive assays.

This guide treats PPE not as a uniform, but as a dynamic barrier that changes based on the compound's state (solid powder vs. organic solution).

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on the structural class (brominated pyrazoles/benzyl derivatives), the following GHS classifications apply by default under the Precautionary Principle for pharmaceutical intermediates.

Hazard ClassCategorySignal WordHazard StatementOperational Implication
Acute Toxicity (Oral) 4WarningH302: Harmful if swallowedZero-mouth contact. No food/drink in 5m radius.
Skin Irritation 2WarningH315: Causes skin irritationContact Dermatitis Risk. The benzyl group increases lipophilicity, aiding skin penetration.
Eye Irritation 2AWarningH319: Causes serious eye irritationDust Hazard. Fine crystalline powder can bypass standard glasses gaps.
STOT - SE 3WarningH335: Respiratory irritationInhalation Risk. Mucosal membrane inflammation upon dust inhalation.

Senior Scientist Note: The presence of the Bromine (Br) atom classifies this as Halogenated Waste . Misclassifying this during disposal is a common regulatory violation that can shut down lab operations.

The PPE Matrix: A Self-Validating System

Do not rely on a single PPE setup. Use the State-Based Approach .

Scenario A: Handling Solid (Weighing/Transfer)

Goal: Prevent inhalation of dust and static-induced spread.

  • Respiratory: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

    • Validation: Tape a Kimwipe to the sash bottom; it must be pulled inward at a 45° angle.

  • Eyes: Safety Goggles (Indirect Vented).

    • Why: Standard safety glasses allow dust entry from the top/sides.

  • Hands: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).

    • Why: Visual breach detection.[1] If the outer glove tears, the inner color contrasts, signaling immediate change.

Scenario B: Handling Solution (Dissolved in DCM/DMSO)

Goal: Prevent permeation. Pyrazoles are often dissolved in Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

  • Hands (Critical Update):

    • If in DMSO/Methanol: Standard Nitrile is acceptable (Breakthrough > 480 min).

    • If in DCM (Dichloromethane):Silver Shield / Laminate Gloves or Double Nitrile with "Splash & Change" protocol .

    • The Science: DCM permeates standard nitrile in <2 minutes, carrying the 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole directly through the skin barrier.

  • Body: Tyvek Sleeves or Lab Coat with cuffed wrists.

    • Why: Prevents "wrist gap" exposure during pipetting.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for PPE selection and waste stream management.

SafetyProtocol Start Start: 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (Liquid) StateCheck->Liquid Hood Engineering Control: Chemical Fume Hood (Sash at working height) Solid->Hood PPE_Solid PPE: Nitile Gloves (Double) Safety Goggles Hood->PPE_Solid Disposal Disposal: HALOGENATED Waste Stream (Do not mix with non-halo) PPE_Solid->Disposal SolventCheck Check Solvent Liquid->SolventCheck DCM Dichloromethane (DCM) SolventCheck->DCM Other DMSO / MeOH / EtOAc SolventCheck->Other PPE_Laminate PPE CRITICAL: Laminate/Silver Shield Gloves (Nitrile is permeable!) DCM->PPE_Laminate PPE_Std PPE: Standard Nitrile Gloves Other->PPE_Std PPE_Laminate->Disposal PPE_Std->Disposal

Caption: Operational logic flow for PPE selection based on physical state and solvent carrier, leading to the correct halogenated waste stream.

Operational Protocol: Step-by-Step

Phase 1: Preparation (The "Clean" Zone)
  • Sash Check: Verify fume hood flow.

  • Static Control: Place an ionizing fan or anti-static gun near the balance if the powder is fluffy/static-prone. This prevents the compound from "jumping" onto your sleeves.

  • Donning: Lab coat

    
     Goggles 
    
    
    
    Gloves (over cuffs).
Phase 2: Handling (The "Hot" Zone)
  • Weighing: Open the container only inside the hood. Use a disposable antistatic spatula.

  • Solubilization: If adding solvent (e.g., DCM), assume the exterior of your gloves is now contaminated.

    • Rule of Thumb: If you touch the liquid, change gloves immediately.

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust).[2] Cover with wet paper towel (solvent-dampened), then wipe into a bag.

    • Liquid Spill: Use absorbent pads.[3] Dispose of pads as Hazardous Waste .

Phase 3: Disposal (Cradle-to-Grave)
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acetone or non-halogenated solvents. The bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts.

  • Labeling: Tag must read "Contains Halogenated Organics: 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole."

Emergency Response

IncidentImmediate ActionMedical Follow-up
Eye Contact Flush with saline/water for 15 mins.[2][4][5][6][7] Hold eyelids open.Required. Seek ophthalmologist.
Skin Contact Wash with soap & water.[1][2][5][6][8][9] Do not use alcohol (increases absorption).Monitor for redness/blistering.
Inhalation Move to fresh air.[1][2][4][5][6][7][8][10][11][12]Required if coughing persists.

References

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Safety Profile. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.[3] ACS Center for Lab Safety. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Chemical Waste Management Guide: Halogenated Solvents. Division of Research Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-1-(4-methylbenzyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(4-methylbenzyl)-1H-pyrazole

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